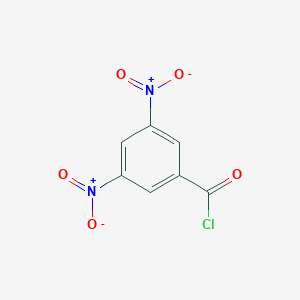

3,5-Dinitrobenzoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2697. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Nitrobenzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dinitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O5/c8-7(11)4-1-5(9(12)13)3-6(2-4)10(14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNOHXABAQAGKRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059194 | |

| Record name | Benzoyl chloride, 3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Light yellow crystals; [Sigma-Aldrich MSDS] | |

| Record name | 3,5-Dinitrobenzoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11005 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

99-33-2 | |

| Record name | 3,5-Dinitrobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dinitrobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dinitrobenzoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoyl chloride, 3,5-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dinitrobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DINITROBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JFA2DVM4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Dinitrobenzoyl Chloride from 3,5-Dinitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,5-dinitrobenzoyl chloride, a crucial intermediate in pharmaceutical and analytical chemistry. The document details the conversion of 3,5-dinitrobenzoic acid to its corresponding acyl chloride, presenting various established protocols, quantitative data, and reaction mechanisms.

Introduction

This compound is a highly reactive organic compound widely used as a derivatizing agent for the analysis of alcohols and amines in complex samples. Its strong electrophilic nature, a result of the acyl chloride group and two electron-withdrawing nitro groups, facilitates efficient acylation reactions. This property makes it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The most common and direct method for its preparation is the chlorination of 3,5-dinitrobenzoic acid using various chlorinating agents.

General Reaction Scheme

The synthesis involves the substitution of the hydroxyl (-OH) group of the carboxylic acid with a chlorine (-Cl) atom. This transformation is typically achieved using reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride ((COCl)₂).

General reaction for the synthesis of this compound.

Physicochemical Data

Key properties of the final product are summarized below for reference.

| Property | Value |

| CAS Number | 99-33-2 |

| Molecular Formula | C₇H₃ClN₂O₅ |

| Molar Mass | 230.56 g·mol⁻¹[1] |

| Melting Point | 68–69 °C[1] |

| Appearance | Yellow crystalline solid |

Synthesis Protocols

Several reagents can effectively facilitate this conversion. The choice of reagent often depends on the desired purity, scale, and the ease of byproduct removal.

This is one of the most common methods due to its high efficiency and the gaseous nature of its primary byproducts (SO₂ and HCl), which simplifies purification.[2][3]

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a gas trap (to absorb HCl and SO₂), add 3,5-dinitrobenzoic acid (1 equivalent).

-

Add dry toluene (B28343) as a solvent, followed by the slow addition of thionyl chloride (2 equivalents).

-

Heat the mixture to reflux and monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting carboxylic acid is fully consumed (typically 2-8 hours).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

The crude product can then be purified by distillation under reduced pressure or recrystallization.

Phosphorus pentachloride is another effective, though solid, chlorinating agent for this transformation.[1][4] The primary byproduct, phosphorus oxychloride (POCl₃), is a high-boiling liquid that must be separated from the product.

Experimental Protocol:

-

In a dry flask placed in a fume hood, combine 3,5-dinitrobenzoic acid (1.0 g) and phosphorus pentachloride (1.5 g).[4]

-

Stir the mixture. The reaction often initiates upon mixing, turning the solid mixture into a liquid.[4]

-

Gently heat the flask on a water bath to ensure the reaction goes to completion.[4] Hydrogen chloride gas will be evolved.

-

Once the reaction ceases, the crude this compound is obtained.

-

Purify the product by distillation under reduced pressure to remove the phosphorus oxychloride byproduct.

Oxalyl chloride, often used with a catalytic amount of N,N-dimethylformamide (DMF), is a mild and highly effective reagent that produces only gaseous byproducts (CO, CO₂, and HCl).[5]

Experimental Protocol:

-

Suspend 3,5-dinitrobenzoic acid (1 equivalent) in a dry chlorinated solvent such as dichloromethane (B109758) (DCM) in a flask under an inert atmosphere (e.g., nitrogen).[6]

-

Add a catalytic amount of DMF (e.g., 1-2 drops) to the suspension.[6]

-

Slowly add oxalyl chloride (1.3-1.5 equivalents) to the stirred mixture at room temperature.[6]

-

Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be observed by the cessation of gas evolution.

-

Once the reaction is complete, remove the solvent and excess reagent by rotary evaporation to yield the crude acid chloride.[6]

-

The product can be further purified by recrystallization.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the key quantitative parameters for the described synthetic methods.

| Parameter | Method 1: Thionyl Chloride | Method 2: Phosphorus Pentachloride | Method 3: Oxalyl Chloride |

| Chlorinating Agent | SOCl₂ | PCl₅ | (COCl)₂ / cat. DMF |

| Molar Ratio (Acid:Reagent) | 1 : 2 | 1 : 1.1 (approx.) | 1 : 1.3 |

| Solvent | Toluene | None (neat) or CCl₄ | Dichloromethane (DCM) |

| Temperature | Reflux | Gentle heating | Room Temperature |

| Reaction Time | 2 - 8 hours | 30 - 60 minutes | 1 - 2 hours |

| Reported Yield | ~95% | High | High |

| Byproducts | SO₂(g), HCl(g) | POCl₃(l), HCl(g) | CO(g), CO₂(g), HCl(g) |

| Purification | Distillation / Recrystallization | Distillation | Recrystallization |

Reaction Mechanism and Experimental Workflow

The conversion of carboxylic acids to acyl chlorides proceeds via a nucleophilic acyl substitution pathway. The diagrams below illustrate the mechanism using thionyl chloride and a general experimental workflow.

Caption: Reaction mechanism for the synthesis of this compound using thionyl chloride.

Caption: A typical workflow for the synthesis and purification of this compound.

Purification of this compound

Achieving high purity is critical for subsequent applications.

-

Distillation: Fractional distillation under reduced pressure is effective for separating the product from non-volatile impurities and high-boiling byproducts like phosphorus oxychloride.

-

Recrystallization: This is a common method for purifying the solid product.[7] Solvents such as carbon tetrachloride or petroleum ether can be used.[8] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, which causes the pure compound to crystallize while impurities remain in the solution.[9] The purified crystals are then collected by vacuum filtration.[9]

Safety and Handling Precautions

The reagents and products involved in this synthesis are hazardous and must be handled with appropriate safety measures in a well-ventilated chemical fume hood.

-

3,5-Dinitrobenzoic Acid: A stable solid, but standard handling procedures for chemical reagents should be followed.

-

Thionyl Chloride (SOCl₂): Highly corrosive and toxic.[10] It reacts violently with water, releasing toxic gases (SO₂ and HCl).[11][12] Inhalation can cause severe respiratory irritation and pulmonary edema.[13][14] Skin and eye contact will cause severe burns.[10]

-

Phosphorus Pentachloride (PCl₅): A corrosive solid that also reacts vigorously with water. It is harmful if swallowed or inhaled.

-

Oxalyl Chloride ((COCl)₂): Corrosive and toxic. It decomposes into toxic gases upon heating or contact with water.

-

This compound: The product itself is corrosive and moisture-sensitive. Contact with skin and eyes should be avoided.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12] For handling thionyl chloride, a respirator may be necessary.[12]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. hansshodhsudha.com [hansshodhsudha.com]

- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. CN111393300A - Novel method for synthesizing 3, 5-dinitrobenzyl chloride - Google Patents [patents.google.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. lanxess.com [lanxess.com]

- 12. fishersci.com [fishersci.com]

- 13. nj.gov [nj.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Mechanism of Action of 3,5-Dinitrobenzoyl Chloride with Alcohols for Derivatization and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dinitrobenzoyl chloride is a highly effective derivatizing agent for alcohols, converting them into solid ester derivatives with sharp melting points, which facilitates their identification and characterization. This technical guide elucidates the core mechanism of action, provides detailed experimental protocols, presents quantitative data for the characterization of the resulting 3,5-dinitrobenzoate (B1224709) esters, and offers visualizations of the reaction pathway and experimental workflow. The information is tailored for professionals in research, scientific, and drug development fields who utilize this classical chemical method for the analysis of alcohol-containing compounds.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction between this compound and an alcohol proceeds via a nucleophilic acyl substitution mechanism. The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the this compound. This reaction is often facilitated by a weak base, such as pyridine, which serves to neutralize the hydrochloric acid byproduct and can also act as a nucleophilic catalyst.[1][2]

The key steps of the pyridine-assisted mechanism are as follows:

-

Activation of the Acyl Chloride (Optional but common): Pyridine can act as a nucleophilic catalyst by attacking the carbonyl carbon of the this compound to form a highly reactive acylpyridinium ion.

-

Nucleophilic Attack by the Alcohol: The alcohol attacks the carbonyl carbon of the acyl chloride (or the acylpyridinium ion), leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A base (e.g., another molecule of the alcohol, or pyridine) removes the proton from the oxygen atom of the attacking alcohol.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

-

Acid-Base Neutralization: The liberated chloride ion and the protonated base form a salt (e.g., pyridinium (B92312) chloride).

The two electron-withdrawing nitro groups on the benzene (B151609) ring increase the electrophilicity of the carbonyl carbon, making this compound a highly reactive acylating agent.[3]

Signaling Pathway Diagram

References

3,5-Dinitrobenzoyl Chloride: A Versatile Reagent for the Acylation of Primary Amines in Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dinitrobenzoyl chloride (DNBC) is a highly reactive acyl chloride that serves as a critical reagent in both analytical chemistry and synthetic drug development. Its pronounced electrophilicity, stemming from the two electron-withdrawing nitro groups on the aromatic ring, facilitates rapid and efficient reactions with primary amines. This technical guide provides a comprehensive overview of the reactivity of this compound with primary amines, including its reaction mechanism, applications in derivatization for chromatographic analysis, and its role as a key building block in the synthesis of bioactive molecules. Detailed experimental protocols and quantitative data on the biological activity of resulting N-substituted-3,5-dinitrobenzamides are presented to equip researchers with the practical knowledge for its effective utilization.

Introduction

This compound is a crystalline solid that is widely recognized for its utility in organic synthesis and analytical chemistry.[1][2] The presence of two nitro groups in the meta positions of the benzoyl chloride significantly enhances the electrophilic character of the carbonyl carbon, making it highly susceptible to nucleophilic attack by primary amines.[2] This inherent reactivity forms the basis of its application as a derivatizing agent, converting amines into stable, UV-active derivatives suitable for high-performance liquid chromatography (HPLC) analysis.[3][4] Furthermore, the 3,5-dinitrobenzamide (B1662146) scaffold is a recurring motif in a variety of biologically active compounds, highlighting the importance of DNBC as a precursor in medicinal chemistry and drug discovery.[5][6][7] This guide will delve into the fundamental aspects of DNBC's reactivity with primary amines and showcase its practical applications in a laboratory and drug development context.

Reactivity with Primary Amines: Mechanism and Kinetics

The reaction between this compound and a primary amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of a chloride ion and a proton to yield the stable N-substituted-3,5-dinitrobenzamide and hydrochloric acid. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or sodium hydroxide, to neutralize the liberated HCl and drive the reaction to completion.[8][9]

Kinetic Profile

For a related reaction, the aminolysis of 4-nitrophenyl 3,5-dinitrobenzoate (B1224709) with cyclic secondary amines in acetonitrile (B52724), both uncatalyzed and amine-catalyzed pathways were observed.[10] The Brønsted-type plot for the uncatalyzed reaction showed a high sensitivity to the basicity of the amine (βnuc = 1.03), indicating a substantial degree of N-C bond formation in the transition state.[10] It is reasonable to infer that the reaction of the more reactive this compound with primary amines would also exhibit a high rate constant and a strong dependence on amine nucleophilicity.

Applications in Drug Development and Medicinal Chemistry

The 3,5-dinitrobenzamide scaffold is a key pharmacophore in a number of compounds with demonstrated biological activity. Notably, derivatives of this class have shown significant promise as antitubercular agents.

Antitubercular Activity

Several studies have explored the synthesis and antimycobacterial activity of N-substituted-3,5-dinitrobenzamides. These compounds are believed to exert their effect through the inhibition of decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential enzyme in the biosynthesis of the mycobacterial cell wall.[6] The following table summarizes the in vitro activity of a selection of these compounds against Mycobacterium tuberculosis H37Rv.

| Compound ID | R Group (Substituent on Amine) | MIC (µg/mL)[6] |

| 1a | n-Hexyl | 0.016 |

| 1b | n-Octyl | 0.031 |

| 1c | n-Decyl | 0.031 |

| 1d | n-Dodecyl | 0.016 |

| 2a | 4-Fluorophenyl | 0.056 - 0.078[7] |

| 2b | 3-Fluorobenzyl | 0.056 - 0.078[7] |

Experimental Protocols

General Procedure for the Synthesis of N-Alkyl-3,5-dinitrobenzamides

This protocol is adapted from the synthesis of N-alkyl nitrobenzamides with antitubercular activity.[6][11]

-

Preparation of this compound: 3,5-Dinitrobenzoic acid is refluxed in thionyl chloride to produce this compound.[7] Excess thionyl chloride is removed under reduced pressure. The crude this compound is used in the next step without further purification.[7]

-

Amide Formation: The crude this compound is dissolved in a suitable aprotic solvent (e.g., dichloromethane (B109758) or THF).

-

The primary amine (1.0-1.2 equivalents) is added to the solution, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (1.5 equivalents) to act as an acid scavenger.

-

The reaction mixture is stirred at room temperature for a period of 1 to 12 hours, with the reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed in vacuo.

-

The resulting crude N-alkyl-3,5-dinitrobenzamide can be purified by recrystallization or column chromatography.

Protocol for HPLC Derivatization of Primary Amines

This protocol is designed for the pre-column derivatization of primary amines for quantitative analysis by HPLC-UV.[4][12]

-

Reagent Preparation:

-

Derivatization Reagent: Prepare a solution of this compound in a dry, aprotic solvent such as acetonitrile or tetrahydrofuran (B95107) (e.g., 10 mg/mL). This solution should be prepared fresh daily.

-

Base Solution: A solution of a suitable base, such as 0.1 M sodium bicarbonate or pyridine, in water or an appropriate buffer.

-

-

Derivatization Procedure:

-

To a specific volume of the amine-containing sample (or standard solution) in a vial, add an equal volume of the base solution.

-

Add an excess of the this compound solution.

-

Vortex the mixture for 1-2 minutes and allow it to react at room temperature for a specified time (typically 15-30 minutes). The reaction can be gently heated (e.g., to 40-60 °C) to ensure completion, particularly for less reactive amines.

-

Stop the reaction by adding a small amount of an acidic solution (e.g., 2 M HCl) to neutralize the excess base and quench the unreacted derivatizing reagent.

-

-

Sample Preparation for HPLC:

-

The derivatized sample can be directly injected into the HPLC system if the matrix is clean.

-

Alternatively, a liquid-liquid extraction (e.g., with ethyl acetate (B1210297) or diethyl ether) can be performed to isolate the derivative from the aqueous reaction mixture. The organic layer is then evaporated to dryness and the residue is reconstituted in the HPLC mobile phase.

-

-

HPLC Analysis:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Detection: The 3,5-dinitrobenzamide derivatives exhibit strong UV absorbance, and detection is typically performed at or around 254 nm.

-

Conclusion

This compound is a highly effective reagent for the acylation of primary amines, a property that is leveraged in both analytical and synthetic applications. Its utility as a pre-column derivatizing agent for HPLC enables the sensitive and reliable quantification of amines in various matrices. In the realm of drug discovery, this compound serves as a valuable synthon for the construction of bioactive molecules, particularly in the development of novel antitubercular agents. The straightforward reaction mechanism and well-established protocols for its use make it an indispensable tool for researchers and scientists in the pharmaceutical and chemical industries. Further exploration of the kinetic parameters of its reactions with a broader range of primary amines would provide a more complete quantitative understanding of its reactivity.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound = 96.5 99-33-2 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Design, synthesis and antimycobacterial activity of 3,5-dinitrobenzamide derivatives containing fused ring moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Evidence for a catalytic six-membered cyclic transition state in aminolysis of 4-nitrophenyl 3,5-dinitrobenzoate in acetonitrile: comparative brønsted-type plot, entropy of activation, and deuterium kinetic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

3,5-Dinitrobenzoyl Chloride: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 3,5-dinitrobenzoyl chloride in various organic solvents. Understanding the solubility characteristics of this highly reactive compound is crucial for its effective use in organic synthesis, derivatization reactions, and drug development. This document presents qualitative solubility data, a detailed experimental protocol for solubility determination, and a logical workflow for assessing its solubility.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. This compound is a polar molecule due to the presence of two nitro groups (-NO₂) and an acyl chloride group (-COCl). These functional groups create significant dipole moments, making the molecule more soluble in polar solvents that can engage in dipole-dipole interactions. Conversely, its solubility is limited in nonpolar solvents due to the disparity in intermolecular forces.

It is critical to note that this compound is highly reactive, particularly towards nucleophilic reagents and moisture. The acyl chloride group is susceptible to hydrolysis, which can be accelerated in protic solvents (e.g., alcohols, water) or in the presence of trace amounts of water in any solvent. This reactivity necessitates careful handling and the use of anhydrous conditions during solubility determination to prevent decomposition of the compound.

Solubility Profile of this compound

| Solvent Class | Solvent | Qualitative Solubility | Reference |

| Polar Aprotic | Acetone | More Soluble | [1] |

| Polar Protic | Methanol | More Soluble | [1] |

| Nonpolar | Toluene | Limited Solubility | [1] |

| Nonpolar | Benzene | Soluble | A qualitative assessment of "soluble" has been noted in some chemical supplier information, though without quantitative data. |

| Nonpolar | Hexane | Limited Solubility | [1] |

| Halogenated | Chloroform | Slightly Soluble | A qualitative assessment of "slightly soluble" has been noted in some chemical supplier information, though without quantitative data. |

| Ester | Ethyl Acetate | Slightly Soluble | A qualitative assessment of "slightly soluble" has been noted in some chemical supplier information, though without quantitative data. |

| Aqueous | Water | Virtually Insoluble | This compound reacts with water (hydrolysis) and is considered virtually insoluble.[1][2] Any interaction is dominated by reaction rather than dissolution. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent under anhydrous conditions. This protocol is designed to provide a reliable method for generating quantitative solubility data in a research setting.

1. Materials and Equipment:

-

This compound (high purity)

-

Anhydrous organic solvent of choice

-

Oven-dried glassware (vials with screw caps, volumetric flasks, pipettes, funnels)

-

Inert gas supply (e.g., nitrogen or argon) with a manifold

-

Analytical balance (readable to at least 0.1 mg)

-

Constant temperature bath or incubator

-

Syringe filters (PTFE, 0.2 µm)

-

Syringes (gas-tight)

-

Magnetic stirrer and stir bars

-

Dessicator

2. Experimental Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound into an oven-dried vial.

-

Under a gentle stream of inert gas, add a precise volume of the anhydrous organic solvent to the vial.

-

Add a small, oven-dried magnetic stir bar to the vial.

-

Seal the vial tightly with a screw cap fitted with a PTFE septum.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C) and stir the suspension for a predetermined equilibration time (e.g., 24-48 hours) to ensure saturation.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, stop the stirring and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a gas-tight syringe that has been pre-rinsed with the anhydrous solvent.

-

Quickly attach a 0.2 µm PTFE syringe filter to the syringe and filter the solution into a pre-weighed, oven-dried collection vial. This step must be performed swiftly to minimize solvent evaporation.

-

-

Gravimetric Analysis:

-

Accurately weigh the collection vial containing the filtered saturated solution.

-

Carefully evaporate the solvent from the collection vial under a gentle stream of inert gas or in a vacuum oven at a temperature below the melting point of this compound (68-69 °C) to avoid decomposition.

-

Once all the solvent has evaporated, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solute and the initial mass of the empty vial from the mass of the vial containing the filtered solution.

-

Express the solubility in grams of solute per 100 grams of solvent or any other desired unit (e.g., g/L, mol/L).

-

3. Safety Precautions:

-

This compound is a corrosive and moisture-sensitive solid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Ensure all glassware is thoroughly dried to prevent hydrolysis of the acyl chloride.

-

Use only anhydrous solvents.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for preparing the saturated solution and for the gravimetric analysis to determine solubility.

Caption: Workflow for Solubility Determination.

Caption: Logical Steps in Solubility Measurement.

References

Spectroscopic Analysis of 3,5-Dinitrobenzoyl Chloride: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 3,5-dinitrobenzoyl chloride, a crucial reagent in analytical chemistry and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 9.25 | t (triplet) | 1H | H-4 |

| 9.15 | d (triplet) | 2H | H-2, H-6 |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| 166.0 | C=O (carbonyl) |

| 149.0 | C-3, C-5 |

| 136.0 | C-1 |

| 130.0 | C-2, C-6 |

| 122.0 | C-4 |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3100 | Medium | Aromatic C-H Stretch |

| 1770 | Strong | C=O Stretch (acid chloride) |

| 1625 | Medium | Aromatic C=C Stretch |

| 1540 | Strong | Asymmetric NO₂ Stretch |

| 1345 | Strong | Symmetric NO₂ Stretch |

| 880 | Strong | C-N Stretch |

| 720 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Assignment |

| 230 | 50 | [M]⁺ (Molecular Ion) |

| 195 | 100 | [M-Cl]⁺ |

| 149 | 22 | [M-Cl-NO₂]⁺ |

| 75 | 84 | [C₆H₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation :

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, and transfer it to a clean, dry vial.[1][2]

-

Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial.[1][2]

-

Gently agitate the vial until the sample is completely dissolved. Sonication may be used to aid dissolution.[1]

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[1]

-

Ensure the solution height in the NMR tube is approximately 4-5 cm.[1]

-

Cap the NMR tube securely.

-

-

Data Acquisition :

-

Wipe the exterior of the NMR tube with a lint-free tissue.

-

Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.

-

Place the sample into the NMR spectrometer.

-

Lock and shim the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters.[1]

-

IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation :

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

-

Data Acquisition :

-

Lower the ATR press arm to ensure firm contact between the sample and the crystal.

-

Collect a background spectrum of the empty ATR setup.[3]

-

Collect the IR spectrum of the sample.

-

Clean the ATR crystal thoroughly after the measurement.

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction :

-

A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is prepared.

-

The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).[4]

-

-

Data Acquisition :

-

The sample is vaporized and enters the ionization chamber.

-

The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4]

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

An In-Depth Technical Guide to the Electrophilicity of 3,5-Dinitrobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilicity of 3,5-dinitrobenzoyl chloride, a critical reagent in organic synthesis and analytical chemistry. Its heightened reactivity, stemming from the strong electron-withdrawing effects of its dual nitro substituents, makes it a subject of significant interest. This document collates available data on its reactivity, provides detailed experimental protocols for its use in derivatization, and explores its application in the synthesis of bioactive molecules, including enzyme inhibitors. While direct quantitative kinetic data for this compound is not extensively available in the literature, this guide offers a comparative analysis with related benzoyl chlorides to contextualize its potent electrophilicity.

Introduction

This compound (DNBC) is a highly reactive acyl chloride that serves as a versatile intermediate in a multitude of chemical syntheses.[1][2] Its molecular structure, featuring a benzoyl chloride core substituted with two nitro groups at the meta positions, confers a strong electrophilic character to the carbonyl carbon.[3] This enhanced electrophilicity is the cornerstone of its utility, enabling rapid reactions with a wide range of nucleophiles, including alcohols, amines, and thiols.[2][4]

In the realm of drug discovery and development, DNBC and its derivatives are of particular interest. The 3,5-dinitrobenzoyl moiety can be incorporated into larger molecules to modulate their biological activity, stability, and pharmacokinetic properties.[5] Notably, it has been used as a key intermediate in the synthesis of enzyme inhibitors, highlighting its importance in the development of novel therapeutics.[5][6] Furthermore, its reactivity makes it an excellent derivatizing agent in analytical chemistry, facilitating the detection and quantification of various analytes, including amino acids and biogenic amines, through techniques like High-Performance Liquid Chromatography (HPLC).

This guide aims to provide a detailed technical resource for researchers, scientists, and drug development professionals, summarizing the chemical principles underlying the electrophilicity of DNBC, presenting available reactivity data, and offering practical experimental methodologies.

The Structural Basis of Electrophilicity

The high electrophilicity of the carbonyl carbon in this compound is a direct consequence of the electronic effects exerted by the substituents on the aromatic ring. The two nitro groups (-NO₂) are powerful electron-withdrawing groups, operating through both inductive and resonance effects.

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro groups pulls electron density away from the benzene (B151609) ring through the sigma bonds. This effect is transmitted to the carbonyl carbon, increasing its partial positive charge and making it more susceptible to nucleophilic attack.

-

Resonance Effect (-M): The nitro groups can delocalize the electron density of the benzene ring through resonance. While the nitro groups are in the meta position relative to the carbonyl chloride, their strong electron-withdrawing nature significantly deactivates the entire aromatic system, which in turn enhances the electron deficiency of the carbonyl carbon.

This combination of strong inductive and resonance effects makes the carbonyl carbon in this compound significantly more electrophilic than that in unsubstituted benzoyl chloride or benzoyl chlorides with electron-donating substituents.[3]

Reactivity of this compound

General Reactivity

This compound readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles.[2][4] These reactions typically proceed through a tetrahedral intermediate, followed by the elimination of the chloride leaving group. The high reactivity of DNBC allows these reactions to often be carried out under mild conditions.[7]

Quantitative Analysis of Electrophilicity: A Comparative Approach

Direct and extensive quantitative kinetic data for the reactions of this compound is sparse in the readily available scientific literature. However, the principles of physical organic chemistry, particularly the Hammett equation, allow for a robust understanding of its reactivity in a comparative context. The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted aromatic compound to the rate constant (k₀) of the unsubstituted compound through the substituent constant (σ) and the reaction constant (ρ).[8]

The nitro group has a large positive σ value (σ_meta = +0.71), indicating its strong electron-withdrawing nature.[9] For reactions with a positive ρ value, such as nucleophilic attack on the carbonyl carbon, the presence of two nitro groups would be expected to lead to a significant rate enhancement compared to unsubstituted benzoyl chloride.

While a specific Hammett plot for this compound is not available, data from studies on other substituted benzoyl chlorides clearly demonstrate this trend. For instance, the solvolysis of p-nitrobenzoyl chloride is significantly faster than that of unsubstituted benzoyl chloride.[1]

Table 1: Comparative Solvolysis Rate Constants for Substituted Benzoyl Chlorides in 97% Hexafluoroisopropanol-Water (97H) at 25°C

| Substituent (Z in p-Z-C₆H₄COCl) | Rate Constant (k/s⁻¹) |

| OMe | 1.12 x 10⁻¹ |

| Me | 1.35 x 10⁻² |

| H | 1.05 x 10⁻³ |

| Cl | 2.55 x 10⁻⁴ |

| NO₂ | 1.15 x 10⁻⁶ |

Data sourced from Bentley et al. (2011)[1]

Although this data is for para-substituted benzoyl chlorides, it illustrates the profound effect of electron-withdrawing and -donating groups on the reaction rate. The two meta-nitro groups in this compound would be expected to result in a reaction rate significantly faster than that of p-nitrobenzoyl chloride.

Experimental Protocols

The high reactivity of this compound makes it an excellent reagent for the derivatization of alcohols and amines for analytical purposes. The following is a general protocol for the derivatization of a primary amine.

Derivatization of a Primary Amine with this compound for HPLC Analysis

Materials:

-

This compound (DNBC)

-

Amine sample

-

Acetonitrile (HPLC grade)

-

Sodium bicarbonate solution (1 M)

-

Hydrochloric acid (1 M)

-

Deionized water

-

Vortex mixer

-

Centrifuge

-

HPLC system with UV detector

Procedure:

-

Sample Preparation: Dissolve the amine sample in a suitable solvent (e.g., water or a buffer solution) to a known concentration.

-

Derivatization Reaction:

-

In a microcentrifuge tube, mix 100 µL of the amine sample solution with 100 µL of 1 M sodium bicarbonate solution.

-

Add 200 µL of a 10 mg/mL solution of this compound in acetonitrile.

-

Vortex the mixture vigorously for 1-2 minutes at room temperature. The reaction is typically very rapid.[7]

-

-

Reaction Quenching: Add 100 µL of 1 M hydrochloric acid to quench the reaction and neutralize the excess sodium bicarbonate.

-

Extraction (if necessary): If the derivative is not soluble in the aqueous mixture, it can be extracted with a suitable organic solvent (e.g., ethyl acetate). Centrifuge to separate the layers and collect the organic phase.

-

Sample Preparation for HPLC: Evaporate the solvent from the organic phase (if extraction was performed) under a stream of nitrogen. Reconstitute the residue in a known volume of the HPLC mobile phase.

-

HPLC Analysis: Inject an aliquot of the prepared sample into the HPLC system. The 3,5-dinitrobenzoyl derivatives have a strong UV absorbance, typically around 254 nm, allowing for sensitive detection.

Visualization of Reaction Mechanisms and Workflows

Nucleophilic Acyl Substitution Mechanism

The reaction of this compound with a nucleophile, such as an amine (R-NH₂), proceeds via a nucleophilic acyl substitution mechanism.

Caption: Nucleophilic acyl substitution of this compound.

Experimental Workflow for Derivatization and Analysis

The following diagram illustrates a typical workflow for the derivatization of a biological sample with this compound followed by HPLC analysis.

Caption: Workflow for derivatization and HPLC analysis.

Application in Probing Biological Pathways

While this compound is not known to directly interact with signaling pathways, its high reactivity makes it a valuable tool for synthesizing molecules that can. For instance, it can be used as a building block to create specific enzyme inhibitors.[5][6] The resulting inhibitor can then be used to probe the role of that enzyme in a cellular signaling cascade.

Conceptual Workflow for Studying Enzyme Inhibition

The following diagram illustrates a conceptual workflow for using a DNBC-derived inhibitor to study its effects on a signaling pathway.

Caption: Probing a signaling pathway with a DNBC-derived inhibitor.

Conclusion

References

- 1. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | 99-33-2 | FD00410 [biosynth.com]

- 7. scribd.com [scribd.com]

- 8. Hammett equation - Wikipedia [en.wikipedia.org]

- 9. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

An In-depth Technical Guide on the Thermal Stability of 3,5-Dinitrobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 3,5-Dinitrobenzoyl chloride. Due to the limited availability of specific experimental data on the thermal decomposition of this compound in publicly accessible literature, this document summarizes its known physical and chemical properties and presents detailed, generalized experimental protocols for assessing its thermal stability using state-of-the-art techniques.

Introduction

This compound (DNBC), with the chemical formula C₇H₃ClN₂O₅, is a crystalline solid at room temperature.[1][2] It serves as a crucial reagent in organic synthesis, particularly for the derivatization of alcohols and amines for analytical purposes.[2] The presence of two nitro groups on the benzoyl chloride backbone significantly influences its chemical reactivity and thermal stability. The electron-withdrawing nature of the nitro groups enhances the electrophilicity of the carbonyl carbon, making it highly reactive.[3] However, these functional groups also classify it as an energetic material, suggesting a potential for rapid and exothermic decomposition upon heating.[4][5] An understanding of its thermal stability is therefore paramount for its safe handling, storage, and use in any application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₇H₃ClN₂O₅ | [6] |

| Molecular Weight | 230.56 g/mol | [6] |

| Appearance | Yellow to beige crystals or crystalline needles | [7] |

| Melting Point | 67 - 71 °C (152.6 - 159.8 °F) | [8] |

| Boiling Point | 196 °C (384.8 °F) at 11-15 hPa | [8][9] |

| Solubility | Slightly soluble in water. Soluble in chloroform (B151607) and ethyl acetate. | [7][9] |

| Vapor Density | 7.6 (vs air) | [9] |

Thermal Hazards and Safety Information

This compound is classified as a hazardous substance. Its safety profile, as compiled from various safety data sheets, is summarized in Table 2. The primary thermal hazard is the potential for violent reaction or explosion upon heating.[4][5] It is also highly reactive with water, liberating toxic and corrosive fumes.[10]

Table 2: Summary of Thermal and Reactivity Hazards for this compound

| Hazard | Description | References |

| Thermal Decomposition | May explode on heating.[5] Thermal decomposition can lead to the release of irritating gases and vapors, including hydrogen chloride, nitrogen oxides, and carbon oxides.[4][10] | [4][5][10] |

| Reactivity with Water | Reacts violently with water, producing toxic and corrosive fumes of hydrogen chloride.[5][10] | [5][10] |

| Incompatibilities | Incompatible with strong oxidizing agents, bases, and water.[8][10] | [8][10] |

| Corrosivity | Causes severe skin burns and eye damage.[4] | [4] |

Experimental Protocols for Thermal Stability Assessment

The following sections describe the standard experimental methodologies for evaluating the thermal stability of energetic materials like this compound.

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. It is used to determine the onset temperature of decomposition and the associated enthalpy.

Experimental Protocol:

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum or gold-plated copper pan. For energetic materials, vented or pinhole-lidded pans are often used to prevent pressure buildup.

-

Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

-

Experimental Conditions:

-

Temperature Program: The sample is heated at a constant rate, typically ranging from 2 to 20 °C/min.

-

Atmosphere: A purge of inert gas, such as nitrogen or argon, is maintained at a constant flow rate (e.g., 50 mL/min) to provide a controlled atmosphere and remove any gaseous decomposition products.

-

-

Data Analysis: The heat flow is plotted against temperature. An exothermic peak indicates a decomposition event. The onset temperature of this peak is a key indicator of the initiation of thermal decomposition. The area under the peak is integrated to determine the heat of decomposition (ΔHd).

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides information on the temperature at which decomposition begins and the mass loss associated with it.

Experimental Protocol:

-

Sample Preparation: A small sample (typically 5-10 mg) is placed in a tared TGA pan, which is commonly made of ceramic (e.g., alumina) or platinum.

-

Instrument Setup: The TGA's microbalance is tared, and the furnace is programmed with the desired temperature profile.

-

Experimental Conditions:

-

Temperature Program: The sample is heated at a controlled linear rate (e.g., 10 °C/min) over a specified temperature range.

-

Atmosphere: An inert (e.g., nitrogen) or reactive (e.g., air) gas is purged through the furnace at a constant flow rate.

-

-

Data Analysis: The mass of the sample is plotted against temperature. The resulting curve, known as a thermogram, shows the temperatures at which mass loss occurs. The derivative of the mass loss curve (DTG) can be plotted to identify the temperatures of the maximum rate of mass loss.

ARC is a technique used to study the thermal runaway potential of a substance under adiabatic conditions. It provides data on the time to maximum rate of decomposition and the corresponding temperature and pressure profiles.

Experimental Protocol:

-

Sample Preparation: A known amount of the sample is placed in a spherical, high-pressure-resistant sample container (bomb), typically made of titanium or Hastelloy.

-

Instrument Setup: The sample bomb is placed in a calorimeter that is designed to maintain an adiabatic environment.

-

Experimental Procedure (Heat-Wait-Search Mode):

-

Heat: The sample is heated to a predetermined starting temperature.

-

Wait: The system is allowed to thermally equilibrate.

-

Search: The instrument monitors the sample for any self-heating. If the rate of temperature rise exceeds a set threshold (e.g., 0.02 °C/min), the instrument switches to an adiabatic mode.

-

-

Adiabatic Tracking: Once an exotherm is detected, the calorimeter heaters match the temperature of the sample, ensuring that all the heat generated by the decomposition is retained within the sample. The temperature and pressure are continuously recorded until the reaction is complete.

-

Data Analysis: The data is used to determine key safety parameters such as the onset temperature of the exotherm, the adiabatic temperature rise, the maximum pressure, and the time to maximum rate (TMR).

Visualizations

The following diagrams illustrate the logical workflow for assessing thermal stability and a conceptual representation of a thermal decomposition pathway.

Caption: Workflow for Thermal Stability Assessment.

References

- 1. 3,5 Dinitrobenzoyl chloride, 98% - 99-33-2 - Manufacturers & Suppliers in India [ottokemi.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 6. This compound | C7H3ClN2O5 | CID 7432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 99-33-2 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. 99-33-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. southwest.tn.edu [southwest.tn.edu]

The Lynchpin of Derivatization and Synthesis: A Technical Guide to 3,5-Dinitrobenzoyl Chloride

For Immediate Release

In the intricate landscape of organic synthesis, analytical chemistry, and drug development, certain reagents emerge as indispensable tools. 3,5-Dinitrobenzoyl chloride (DNBC), a highly reactive acyl chloride, has solidified its position as a cornerstone reagent for researchers and scientists. Its utility spans from the straightforward derivatization of alcohols and amines for analytical identification to its role as a key intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. This technical guide provides an in-depth exploration of the synthesis, applications, and experimental protocols involving this compound, tailored for professionals in the chemical and pharmaceutical sciences.

Core Properties and Synthesis

This compound is a crystalline solid, typically appearing as pale yellow needles. Its high reactivity stems from the electrophilic nature of the acyl chloride, which is further enhanced by the two electron-withdrawing nitro groups on the aromatic ring.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₃ClN₂O₅ | [3][4] |

| Molecular Weight | 230.56 g/mol | [3][4] |

| Melting Point | 68-69 °C | [4] |

| Boiling Point | 196 °C at 11 mmHg | [4] |

| Solubility | Soluble in polar organic solvents (e.g., acetone, methanol); virtually insoluble in water. | [2] |

| Appearance | Pale yellow crystalline solid. | [5] |

The synthesis of this compound is most commonly achieved through the reaction of 3,5-dinitrobenzoic acid with a chlorinating agent.[4] Thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are frequently employed for this conversion.[4][6]

Figure 1: Synthesis of this compound. A schematic overview of the common synthetic route to this compound from 3,5-dinitrobenzoic acid.

Applications in Organic Synthesis

The primary utility of this compound lies in its ability to acylate nucleophiles, particularly alcohols and amines. This reactivity is harnessed in several key areas of organic chemistry.

Derivatization for Analytical Identification

The reaction of this compound with alcohols and amines yields solid crystalline derivatives (3,5-dinitrobenzoates and 3,5-dinitrobenzamides, respectively) with sharp, well-defined melting points.[6][7] This classical method is invaluable for the identification and characterization of unknown liquid alcohols and amines.[6]

Table 2: Melting Points of 3,5-Dinitrobenzoate (B1224709) Derivatives of Common Alcohols

| Alcohol | Melting Point of 3,5-Dinitrobenzoate (°C) | Reference(s) |

| Methanol | 107 | [8] |

| Ethanol (B145695) | 93 | [9] |

| 1-Propanol | 74 | [9] |

| 2-Propanol | 122 | [9] |

| 1-Butanol | 64 | [10] |

| 2-Butanol | 75 | [9] |

| tert-Butanol | 142 | [11] |

| Cyclohexanol | 112 | [9] |

| Benzyl Alcohol | 112 | [9] |

Chromatographic Analysis

In modern analytical chemistry, this compound is extensively used as a derivatizing agent for high-performance liquid chromatography (HPLC).[12][13] The dinitrobenzoyl group acts as a strong chromophore, significantly enhancing the ultraviolet (UV) absorbance of the derivatives.[14] This allows for the sensitive detection and quantification of otherwise difficult-to-detect analytes like alcohols and amines.[12][14]

Figure 2: HPLC Analysis Workflow. A generalized workflow for the analysis of alcohols and amines using pre-column derivatization with this compound.

Table 3: Representative HPLC Conditions for the Analysis of Derivatized Amines

| Parameter | Condition | Reference(s) |

| Column | Reversed-phase C18 | [12][15] |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and water (often with a pH modifier like phosphoric acid) | [12][15] |

| Detection | UV at 254 nm or 260 nm | [12][15][16] |

| Detection Limits | 124-864 µg/L for biogenic amines | [12] |

Chiral Resolution

The 3,5-dinitrobenzoyl moiety plays a crucial role in the separation of enantiomers.[17] By reacting a racemic alcohol or amine with an enantiomerically pure chiral acid chloride, a mixture of diastereomers is formed, which can then be separated by chromatography or crystallization.[17] More commonly, this compound is used to derivatize racemic analytes, which are then separated on a chiral stationary phase (CSP) in HPLC.[18] The dinitrobenzoyl group provides strong π-π and dipole-dipole interactions with the CSP, enhancing chiral recognition.[18]

Intermediate in Synthesis

Beyond its analytical applications, this compound serves as a versatile intermediate in the synthesis of a variety of organic compounds.[7][19] It is a key building block in the production of certain pharmaceuticals, agrochemicals, and dyes, where the dinitrobenzoyl group can impart specific biological or physical properties to the final molecule.[14][19] For instance, it is used in the synthesis of intermediates for Vitamin D derivatives.[7]

Experimental Protocols

The following are detailed methodologies for the derivatization of alcohols and amines with this compound.

Synthesis of this compound from 3,5-Dinitrobenzoic Acid

Materials:

-

3,5-Dinitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (B28343) (dry)

-

Reflux apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, combine 3,5-dinitrobenzoic acid (0.01 mol), thionyl chloride (0.02 mol), and dry toluene (40 mL).[20]

-

Heat the mixture at reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) (typically 2-8 hours).[20]

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.[20]

-

The crude this compound can be purified by crystallization from carbon tetrachloride or petroleum ether.[5]

Derivatization of a Primary Alcohol (e.g., Ethanol) for Melting Point Determination

Materials:

-

Ethanol

-

This compound

-

Pyridine

-

Dilute hydrochloric acid

-

Sodium bicarbonate solution

-

Ice bath

-

Filtration apparatus

Procedure:

-

In a dry test tube, dissolve approximately 0.2 g of this compound in 2 mL of pyridine.

-

Slowly add 0.1 g (approximately 0.13 mL) of ethanol to the solution.

-

The reaction is typically exothermic and may require cooling in an ice bath to control the temperature.

-

After the initial reaction subsides, allow the mixture to stand at room temperature for 5-10 minutes.

-

Pour the reaction mixture into a beaker containing approximately 10 mL of cold water and a few drops of dilute hydrochloric acid to neutralize the excess pyridine.

-

Stir vigorously to induce crystallization of the 3,5-dinitrobenzoate derivative.

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold water.

-

To remove any unreacted 3,5-dinitrobenzoic acid, wash the crystals with a dilute sodium bicarbonate solution, followed by another wash with cold water.[6]

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the pure derivative for melting point analysis.

Pre-column Derivatization of a Primary Amine for HPLC Analysis

Materials:

-

Amine sample

-

1 M Sodium hydroxide (B78521) (NaOH)

-

2-Propanol

-

50 mM this compound in acetonitrile

-

2 M Hydrochloric acid (HCl)

-

Vortex mixer

Procedure:

-

In a microcentrifuge tube, mix the amine sample with 1 M NaOH.[12]

-

Add 2-propanol and the 50 mM solution of this compound in acetonitrile.[12]

-

Vortex the mixture vigorously for approximately 3 minutes at room temperature.[12]

-

Terminate the reaction by adding 2 M HCl to the mixture.[12]

-

The resulting solution containing the derivatized amine can be directly injected into the HPLC system for analysis.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Due to its reactivity with water, it should be stored in a tightly sealed container in a dry environment.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis and analysis. Its ability to readily form stable, crystalline, and UV-active derivatives with alcohols and amines makes it an invaluable tool for both qualitative identification and quantitative analysis. Furthermore, its role as a synthetic intermediate underscores its importance in the development of new chemical entities in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, reactions, and handling procedures is essential for any researcher or scientist working in these fields.

References

- 1. This compound = 96.5 99-33-2 [sigmaaldrich.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound | C7H3ClN2O5 | CID 7432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | 99-33-2 [chemicalbook.com]

- 6. hansshodhsudha.com [hansshodhsudha.com]

- 7. nbinno.com [nbinno.com]

- 8. macmillanlearning.com [macmillanlearning.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. people.chem.umass.edu [people.chem.umass.edu]

- 11. impa.usc.edu [impa.usc.edu]

- 12. Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. nbinno.com [nbinno.com]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. chemimpex.com [chemimpex.com]

- 20. This compound synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Note: Sensitive Quantification of Alcohols and Amines using 3,5-Dinitrobenzoyl Chloride Derivatization with HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of primary and secondary alcohols and amines by High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The protocol is based on a pre-column derivatization reaction with 3,5-Dinitrobenzoyl chloride (DNBC). DNBC reacts with the hydroxyl and amino functional groups to form stable, non-volatile esters and amides, respectively.[1] These derivatives possess a strong chromophore, the dinitrophenyl group, which allows for highly sensitive UV detection at wavelengths around 254-260 nm.[1] This method is applicable for the analysis of a wide range of analytes in various matrices and is particularly useful when the target molecules lack a suitable chromophore for direct UV detection.

Introduction

The quantitative analysis of alcohols and amines is crucial in numerous fields, including pharmaceutical development, food science, and environmental monitoring. Many of these compounds, particularly aliphatic alcohols and amines, do not possess significant UV absorbance, making their direct detection by HPLC-UV challenging. Chemical derivatization is a widely employed strategy to overcome this limitation.

This compound is an effective derivatizing agent for both alcohols and amines.[2][3] The reaction proceeds via nucleophilic acyl substitution, where the nucleophilic hydroxyl or amino group attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of a stable 3,5-dinitrobenzoate (B1224709) ester or a 3,5-dinitrobenzamide (B1662146) derivative. The resulting derivatives exhibit strong UV absorbance, significantly enhancing the sensitivity of the analysis.[1]

This application note provides detailed protocols for the derivatization of both alcohols and amines with DNBC, followed by a general HPLC-UV method for their separation and quantification.

Principle of Derivatization

This compound reacts with primary and secondary alcohols and amines in the presence of a base to form the corresponding 3,5-dinitrobenzoate esters and 3,5-dinitrobenzamide amides. The base, typically pyridine (B92270) or sodium hydroxide (B78521), serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[2] The reaction is generally rapid and can be performed at room temperature or with gentle heating.

Experimental Protocols

Materials and Reagents

-

This compound (DNBC), derivatization grade (≥99%)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Tetrahydrofuran (THF), HPLC grade

-

Pyridine, anhydrous

-

Sodium hydroxide (NaOH), 1 M solution

-

Hydrochloric acid (HCl), 2 M solution

-

2-Propanol

-

HPLC grade water

-

Sample containing alcohol or amine analytes

-

Standard solutions of the target analytes in a suitable solvent

Safety Precautions: this compound is corrosive and a lachrymator. It is also sensitive to moisture. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Pyridine is toxic and has a strong, unpleasant odor; it should also be handled in a fume hood.

Derivatization Protocol for Alcohols

This protocol is adapted for the derivatization of hydroxyl groups.

-

Sample Preparation: Dissolve 1-5 mg of the alcohol-containing sample in 5 mL of THF in a reaction vial.[1]

-

Reagent Addition: Add 40 mg of this compound and a few drops of pyridine to the sample solution.[1] Pyridine acts as a catalyst and an acid scavenger.[2]

-

Reaction: Cap the vial tightly and incubate the mixture at 60°C for 1 hour in a heating block or water bath.[1]

-

Cooling: After incubation, cool the reaction mixture to room temperature.[1]

-

Sample Cleanup (Optional but Recommended):

-

Evaporate the solvent under a stream of nitrogen.

-

Redissolve the residue in a suitable organic solvent like diethyl ether.

-

Wash the organic layer with diluted hydrochloric acid to remove excess pyridine, followed by a water wash to remove any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and then evaporate to dryness.

-

Reconstitute the residue in the HPLC mobile phase for injection.

-

-

Direct Injection (for simplified procedure): For less complex samples, the cooled reaction mixture can be directly injected into the HPLC system after dilution with the mobile phase.[4]

Derivatization Protocol for Amines

This protocol is optimized for the rapid derivatization of primary and secondary amines.

-

Sample Preparation: Prepare the amine-containing sample in a suitable solvent.

-

Reaction Setup: In a reaction vial, combine the sample with 1 M NaOH.

-

Reagent Addition: Add 2-propanol and a solution of 50 mM this compound in acetonitrile.

-

Reaction: Vortex the mixture and allow it to react for 3 minutes at ambient temperature.

-

Reaction Termination: Stop the reaction by adding 2 M HCl to the mixture. The solution is now ready for HPLC analysis.

HPLC-UV Analysis

The following are general starting conditions for the analysis of DNBC derivatives. Method optimization will be required for specific analytes and matrices.

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

-

Mobile Phase:

-

For alcohol derivatives , a mobile phase consisting of a mixture of acetonitrile and water is typically effective.[2]

-

For amine derivatives , a ternary gradient system may be employed. A common mobile phase for benzoyl chloride derivatives is a mixture of acetonitrile, water, and an acid such as phosphoric acid to improve peak shape.

-

-

Elution: A gradient elution is often preferred to separate a mixture of derivatives with varying polarities. A typical gradient might start with a higher percentage of the aqueous phase and ramp up to a higher percentage of the organic phase.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Column Temperature: 30-40 °C

-

UV Detection:

Data Presentation

The following table summarizes the key quantitative parameters for the derivatization protocols.

| Parameter | Derivatization of Alcohols | Derivatization of Amines |

| Reagent | This compound | This compound |

| Solvent | THF | Acetonitrile / 2-Propanol / Water |

| Base | Pyridine | 1 M Sodium Hydroxide |

| Temperature | 60 °C | Ambient Temperature |

| Reaction Time | 1 hour | 3 minutes |

| Termination | Cooling / Cleanup | 2 M Hydrochloric Acid |

| UV λmax | ~254 nm | ~260 nm |

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Retention of 3,5-dinitrobenzoyl derivatives of linear alcohol polyethoxylates in reversed-phase liquid chromatographic system with acetonitrile-water mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Separation of 2-Methyl-3,5-dinitrobenzoyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Application Notes: Analysis of Alcohols by GC Following Derivatization with 3,5-Dinitrobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of alcohols is crucial in various fields, including pharmaceutical development, quality control of beverages, and forensic toxicology. Gas chromatography (GC) is a powerful technique for this purpose, offering high resolution and sensitivity. However, the direct analysis of low-molecular-weight alcohols by GC can be challenging due to their high polarity and volatility, which can lead to poor peak shape and resolution.